

# 6-Cyano Diclazuril-13C3,15N2 chemical structure and properties

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Compound of Interest

Compound Name: 6-Cyano Diclazuril-13C3,15N2

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## An In-depth Technical Guide to 6-Cyano Diclazuril-13C3,15N2

This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental protocols related to **6-Cyano Diclazuril-13C3,15N2**, an isotopically labeled form of the potent anticoccidial agent, Diclazuril. This document is intended for researchers, scientists, and professionals in the field of drug development and veterinary medicine.

## **Chemical Structure and Properties**

**6-Cyano Diclazuril-13C3,15N2** is a stable isotope-labeled analog of Diclazuril. The labeling with Carbon-13 (<sup>13</sup>C) and Nitrogen-15 (<sup>15</sup>N) isotopes makes it a valuable tool in metabolic studies, pharmacokinetic research, and as an internal standard for quantitative analysis.

#### Chemical Structure:

The chemical structure of **6-Cyano Diclazuril-13C3,15N2** is identical to that of Diclazuril, with the exception of the isotopic labeling. The IUPAC name for the unlabeled compound is 2-(4-chlorophenyl)-2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]acetonitrile[1]. The exact positions of the isotopic labels in **6-Cyano Diclazuril-13C3,15N2** are within the triazine ring and the acetonitrile group.

Physicochemical Properties:



Quantitative data for **6-Cyano Diclazuril-13C3,15N2** is not extensively available. However, the physicochemical properties of the parent compound, Diclazuril, provide a close approximation.

Property	Value	Reference
Molecular Formula	C14 <sup>13</sup> C3H9Cl3N2 <sup>15</sup> N2O2	[2]
Molecular Weight	412.6 g/mol	[2]
Appearance	Slightly yellow to beige solid	[3]
Melting Point	292-297°C (with decomposition)	[3]
Water Solubility	<1 mg/L	[3]
Solubility in Organic Solvents	Low solubility in most organic solvents; soluble in dimethyl sulfoxide (DMSO), N,N- dimethylformamide (DMF), and tetrahydrofuran (THF)	[3]

# **Experimental Protocols Synthesis of Diclazuril**

The synthesis of Diclazuril typically starts from 2,6-dichloro-p-nitroaniline[4][5][6]. The following is a general synthetic route. For the synthesis of **6-Cyano Diclazuril-13C3,15N2**, isotopically labeled precursors would be required.

#### Reaction Scheme:

A common synthesis method involves the following key steps[4][5]:

- Diazotization of 2,6-dichloro-4-nitroaniline: The starting material is treated with a diazotizing agent, such as sodium nitrite in the presence of a strong acid, to form a diazonium salt[4][5].
- Substitution Reaction: The diazonium salt is then subjected to a substitution reaction to introduce the desired functional groups[4].



- Reduction of the Nitro Group: The nitro group is reduced to an amino group, forming a key intermediate[4].
- Coupling and Cyclization: The intermediate is then coupled with a suitable reagent and undergoes cyclization to form the triazine ring of the Diclazuril molecule[5].

A detailed, multi-step synthesis process starting from aromatic precursors like 2,6-dichloro-4-nitroaniline or 3,4,5-trichloronitrobenzene has been described[6]. These processes involve diazotization and substitution reactions to form a key intermediate, which is then reduced and further modified. The intermediate is cyclized under reflux conditions, followed by hydrolysis and desulfurization to yield the final Diclazuril compound[6].

## **Analytical Methods**

Several analytical methods have been developed for the quantification of Diclazuril in various matrices, which are applicable for its isotopically labeled form.

High-Performance Liquid Chromatography (HPLC):

A stability-indicating HPLC method has been developed for the determination of Diclazuril. The method utilizes a C18 column with an isocratic mobile phase consisting of acetonitrile and 0.2% phosphoric acid, with UV detection at 275 nm[7].

Column: C18 (250 x 4.6 mm, 5 μm)[7]

Mobile Phase: Acetonitrile and 0.2% Phosphoric Acid[7]

Flow Rate: 1.2 mL/min[7]

Detection: UV at 275 nm[7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

A sensitive and specific LC-MS/MS method for the quantitative determination of Diclazuril in animal plasma has been established. This method involves a simple protein precipitation step for sample extraction[8].

Sample Preparation: Deproteinization with acetonitrile[8].



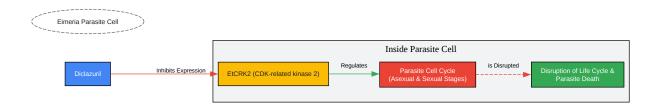
- Chromatography: Reversed-phase C18 column with a gradient of acetonitrile and water[9].
- Ionization: Electrospray ionization (ESI) in negative ion mode[8][9].
- Detection: Tandem mass spectrometry (MS/MS)[8][9].

### **Mechanism of Action and Signaling Pathway**

Diclazuril is an anticoccidial agent that is effective against various species of Eimeria, the protozoan parasite responsible for coccidiosis in poultry and other animals[10][11]. Its mode of action involves the disruption of the parasite's life cycle, particularly during the asexual and sexual stages of development[11][12][13].

Recent studies suggest that Diclazuril may exert its effect by targeting cyclin-dependent kinases (CDKs) in the parasite[12][14]. CDKs are crucial for the regulation of the cell cycle. Diclazuril has been shown to decrease the expression of CDK-related kinase 2 (EtCRK2) in Eimeria tenella[12][14]. This interference with the cell cycle of the parasite ultimately leads to its death.

Below is a diagram illustrating the proposed signaling pathway affected by Diclazuril.



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Caption: Proposed mechanism of action of Diclazuril.

## **Safety Information**



Safety data for **6-Cyano Diclazuril-13C3,15N2** is not specifically available, but the safety profile of Diclazuril should be considered. Diclazuril is generally considered to have low toxicity[12]. However, as with any chemical, appropriate safety precautions should be taken during handling. This includes using personal protective equipment such as gloves and eye protection[15][16][17][18]. In case of contact with skin or eyes, the affected area should be rinsed thoroughly with water[15][16][18]. If inhaled, the individual should be moved to fresh air[15][18]. If swallowed, medical attention should be sought[15][16][18]. For detailed safety information, the Safety Data Sheet (SDS) should be consulted[15][16][17].

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